Tetraethyl ranelate Tetraethyl ranelate
Brand Name: Vulcanchem
CAS No.: 58194-26-6
VCID: VC21199674
InChI: InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3
SMILES: CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC
Molecular Formula: C20H26N2O8S
Molecular Weight: 454.5 g/mol

Tetraethyl ranelate

CAS No.: 58194-26-6

Cat. No.: VC21199674

Molecular Formula: C20H26N2O8S

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Tetraethyl ranelate - 58194-26-6

Specification

CAS No. 58194-26-6
Molecular Formula C20H26N2O8S
Molecular Weight 454.5 g/mol
IUPAC Name ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3
Standard InChI Key UJPLQWOIPCSWCI-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC
Canonical SMILES CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC
Appearance Powder

Introduction

Chemical Structure and Properties

Molecular Identity

Tetraethyl ranelate is identified by its IUPAC name: ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate . This compound has a CAS registry number of 58194-26-6 and is represented by the molecular formula C₂₀H₂₆N₂O₈S with a molecular weight of 454.49 g/mol . The structure features a thiophene ring with multiple substituted functional groups including carboxylic acid ethyl esters, a cyano group, and an amino group.

Physical and Chemical Properties

The physical and chemical properties of tetraethyl ranelate are essential for understanding its behavior in various synthesis procedures and storage conditions. The compound exhibits specific characteristics that influence its handling and application in pharmaceutical preparations.

Table 1: Physical and Chemical Properties of Tetraethyl Ranelate

PropertyValueSource
Physical stateSolid
Melting point103-106 °C
Boiling point579.2±50.0 °C (Predicted)
Density1.28 g/cm³
pKa-3.75±0.50 (Predicted)
SolubilitySoluble in organic solvents
Storage temperature2-8°C (protect from light)
Molecular weight454.49 g/mol

The compound requires specific storage conditions to maintain its stability and purity, notably storage at 2-8°C with protection from light . These conditions are crucial for preserving the integrity of the compound for pharmaceutical applications.

Synthesis and Preparation Methods

Solvent Considerations

The choice of solvent plays a crucial role in the synthesis process. Patent literature indicates that organic solvents such as acetone or acetonitrile are preferred for the preparation of tetraethyl ranelate . Additionally, diethylamine has been identified as an effective acid-binding agent in the synthesis process .

Relationship to Strontium Ranelate

Role as a Pharmaceutical Intermediate

Tetraethyl ranelate's primary significance lies in its role as an intermediate compound in the synthesis of strontium ranelate, a medication used for treating osteoporosis in postmenopausal women . The relationship between these compounds is crucial for understanding the pharmaceutical applications of tetraethyl ranelate.

Strontium ranelate has been shown to reduce the risk of vertebral fractures by 37% and non-vertebral fractures by 14% in clinical trials conducted over three years at a daily dose of 2g . The compound works by simultaneously decreasing bone resorption and increasing bone formation, making it a dual-action bone agent.

Research Applications in Osteoporosis Treatment

Efficacy in Osteoporosis Management

Clinical evidence from multiple trials indicates that strontium ranelate, which is synthesized using tetraethyl ranelate as an intermediate, demonstrates significant efficacy in treating osteoporosis. A comprehensive review of four trials showed that 2g of strontium ranelate daily over three years decreased vertebral fractures by 37% (RR 0.63, 95% CI 0.56, 0.71) and non-vertebral fractures by 14% (RR 0.86, 95% CI 0.75, 0.98) in postmenopausal women with osteoporosis .

The studies also demonstrated an increase in bone mineral density (BMD) at all measured sites after two to three years of treatment . These findings underscore the importance of tetraethyl ranelate as a precursor compound in the development of effective osteoporosis treatments.

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